![molecular formula C17H21N3O2 B5855328 N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This compound has gained attention in recent years due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and neuropathic pain. N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide selectively binds to and blocks the P2X7 receptor, which is a ligand-gated ion channel that is involved in the regulation of immune responses and inflammation. By blocking this receptor, N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide inhibits the release of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects:
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has been shown to have anti-inflammatory effects in various animal models. It has also been shown to reduce neuropathic pain and improve cognitive function in animal models of Alzheimer's disease. In addition, N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide is a potent and selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various diseases. However, it is important to note that N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for research on N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide. One area of interest is the potential use of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide as a therapeutic agent in various diseases. Another area of interest is the development of more potent and selective P2X7 receptor antagonists. Additionally, further studies are needed to understand the mechanism of action of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide and its effects on different cell types and tissues.
Métodos De Síntesis
The synthesis of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide involves the reaction of 3-pyridinecarboximidamide with 1-adamantyl isocyanate in the presence of a base. The reaction yields a white solid, which is then purified by recrystallization. This method has been optimized to produce high yields of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide with high purity.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c18-15(14-2-1-3-19-10-14)20-22-16(21)17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,10-13H,4-9H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOCOWHEVGQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CN=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/C4=CN=CC=C4)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[Amino(pyridin-3-YL)methylidene]amino adamantane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)
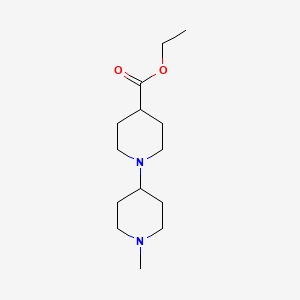
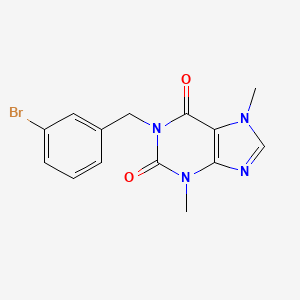


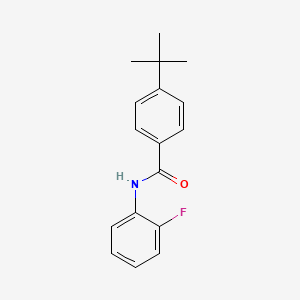
![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)
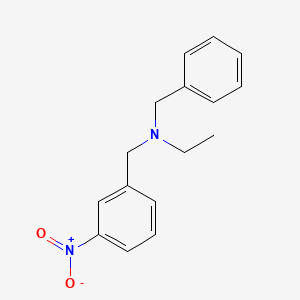

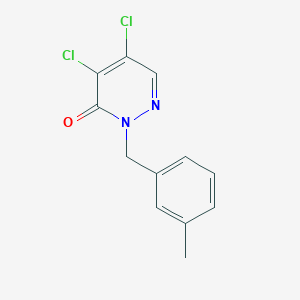
![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)